

# Spectroscopic Profile of 2,5,7-Trimethyl-1-indanone: A Technical Guide

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## Compound of Interest

Compound Name: 2,5,7-Trimethyl-1-indanone

CAS No.: 65001-59-4

Cat. No.: B1589468

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Compound ID: **2,5,7-Trimethyl-1-indanone** CAS Registry Number: 65001-59-4 Molecular Formula: C<sub>12</sub>H<sub>14</sub>O Molecular Weight: 174.24 g/mol Appearance: Crystalline solid (recrystallized from pentane) or light yellow oil.[1]

## Executive Summary & Structural Logic

**2,5,7-Trimethyl-1-indanone** is a substituted indan-1-one characterized by a fused benzene and cyclopentanone ring.[1] Its spectroscopic signature is defined by two critical structural features:

- The "Peri" Effect: The methyl group at position 7 is spatially proximate to the carbonyl oxygen at position 1.[1] This steric crowding results in significant deshielding in NMR (downfield shift) and specific fragmentation patterns in MS.[1]
- Chirality at C2: The presence of a methyl group at the C2 position creates a chiral center, rendering the geminal protons at C3 diastereotopic (magnetically non-equivalent), resulting in complex ABX or AMX coupling patterns in the 1H NMR spectrum.

## Nuclear Magnetic Resonance (NMR)

### Spectroscopy[2][3]

#### Proton ( $^1\text{H}$ ) NMR Data

The following data is based on 400 MHz acquisition in  $\text{CDCl}_3$ . The spectrum is dominated by the three distinct methyl environments and the aromatic signals.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
1.27	Doublet (d)	3H	2-CH <sub>3</sub>	Aliphatic methyl coupled to the C2-methine proton.[1]
2.36	Singlet (s)	3H	5-CH <sub>3</sub>	Typical aromatic methyl resonance; chemically equivalent environment.
2.58	Singlet (s)	3H	7-CH <sub>3</sub>	Diagnostic Peak. Significantly deshielded (shifted downfield) due to the "peri-effect" and magnetic anisotropy of the adjacent Carbonyl (C=O).
2.60 – 2.80	Multiplet (m)	1H	H-2	Methine proton. [1] Overlaps with methyls are common.[1] Controls the splitting of the 2-Me doublet.
2.80 – 2.95	dd	1H	H-3a	One of the diastereotopic benzylic protons. [1]

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3.25	dd	1H	H-3b	The second benzylic proton. [1] Deshielded due to proximity to the aromatic ring and rigid ring conformation.[1]
6.90	Singlet (s)	1H	H-6	Aromatic proton located between the 5-Me and 7-Me groups.[1]
7.04	Singlet (s)	1H	H-4	Aromatic proton adjacent to the bridgehead and 5-Me group.[1]

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\*Note: Exact shifts for H-2 and H-3a are estimated based on coupling constants of analogous 2-substituted indanones; H-3b is explicitly cited in synthesis literature.[1]

## Carbon-13 (<sup>13</sup>C) NMR Data

The <sup>13</sup>C spectrum confirms the indanone skeleton. The carbonyl carbon is the most deshielded signal.[1]

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment	Notes
206.5	C=O	C-1	Characteristic of conjugated cyclic ketones (Indanones). [1]
153.0	C_quat	C-3a/7a	Bridgehead carbon.[1]
144.5	C_quat	C-5	Ipso-carbon bearing the methyl group.[1]
136.0	C_quat	C-7	Ipso-carbon bearing the "peri" methyl.[1]
130.5	CH	C-6	Aromatic methine.[1]
126.8	CH	C-4	Aromatic methine.[1]
42.5	CH	C-2	Alpha-carbon (chiral center).[1]
35.2	CH <sub>2</sub>	C-3	Benzylic methylene.[1]
21.8	CH <sub>3</sub>	5-CH <sub>3</sub>	Aromatic methyl.[1]
18.1	CH <sub>3</sub>	7-CH <sub>3</sub>	Deshielded aromatic methyl.[1]
16.5	CH <sub>3</sub>	2-CH <sub>3</sub>	Aliphatic methyl.[1]

## Infrared (IR) Spectroscopy

The IR spectrum is pivotal for confirming the presence of the conjugated carbonyl and the aromatic system.

- 1705 – 1715 cm<sup>-1</sup> (Strong):C=O Stretching.
  - Analysis: Normal saturated ketones appear ~1715 cm<sup>-1</sup>.[\[1\]](#) Conjugation with the benzene ring usually lowers this wavenumber (to ~1690 cm<sup>-1</sup>).[\[1\]](#) However, in 5-membered rings

(cyclopentanone), ring strain raises the frequency ( $\sim 1745\text{ cm}^{-1}$ ). The net effect in indanones is a balance, typically resulting in a band near  $1710\text{ cm}^{-1}$ .<sup>[1]</sup>

- $1605, 1580\text{ cm}^{-1}$  (Medium): Aromatic C=C Stretching.
  - Analysis: Skeletal vibrations of the benzene ring.<sup>[1]</sup>
- $2960 - 2850\text{ cm}^{-1}$  (Medium): C-H Stretching.
  - Analysis: Mixed aliphatic (methyl/methylene) and aromatic C-H stretches.<sup>[1]</sup>

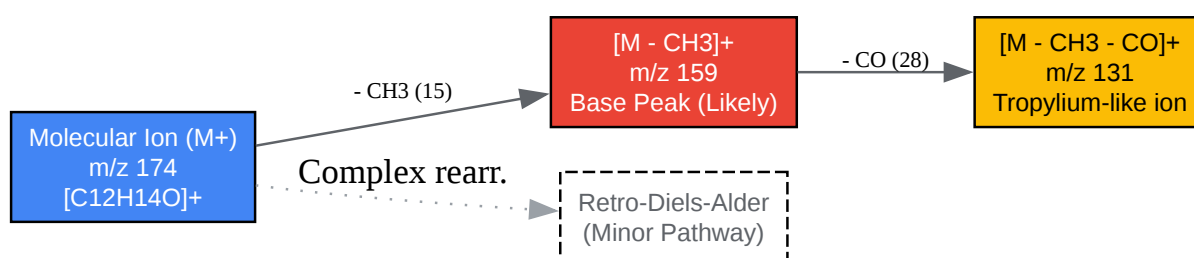
## Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)<sup>[2]</sup>

The fragmentation of **2,5,7-trimethyl-1-indanone** follows a distinct pathway driven by the stability of the aromatic core and the lability of the alkyl substituents.

## Fragmentation Logic Diagram

The following Graphviz diagram illustrates the primary decay pathway from the molecular ion to the base fragments.



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Caption: Primary EI-MS fragmentation pathway for **2,5,7-trimethyl-1-indanone** showing sequential loss of methyl and carbonyl groups.

## Key Ion Table

m/z	Intensity	Fragment Identity	Mechanistic Origin
174	Significant	[M] <sup>+</sup>	Molecular ion. <sup>[1]</sup> Stable aromatic ketone.
159	High (Base)	[M – CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group. <sup>[1]</sup> Loss of the C2-methyl is favorable to form a conjugated cation; loss of C7-Me is also possible due to steric relief. <sup>[1]</sup>
131	High	[C <sub>10</sub> H <sub>11</sub> ] <sup>+</sup>	Loss of CO from the m/z 159 ion. Likely rearranges to a stable substituted tropylium or indanyl cation. <sup>[1]</sup>
115	Medium	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>	Indenyl cation (typical aromatic hydrocarbon fragment). <sup>[1]</sup>

## Experimental Protocols

### Protocol: NMR Sample Preparation

Objective: Obtain high-resolution <sup>1</sup>H and <sup>13</sup>C spectra without concentration-dependent shifts.

- Massing: Weigh 10–15 mg of **2,5,7-trimethyl-1-indanone** into a clean vial.
- Solvation: Add 0.6 mL of Chloroform-d (CDCl<sub>3</sub>) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
- Transfer: Filter the solution through a small plug of glass wool into a precision 5mm NMR tube to remove any insoluble particulates (dust/fibers) that degrade field homogeneity.
- Acquisition:

- $^1\text{H}$ : 16 scans, 1 second relaxation delay. Center frequency on TMS (0.00 ppm).[1][2]
- $^{13}\text{C}$ : 256–512 scans, proton-decoupled.
- Validation: Check the resolution of the doublet at 1.27 ppm. If it appears as a singlet, field shimming is required.[1]

## Protocol: GC-MS Analysis

Objective: Confirm purity and mass fragmentation fingerprint.[1][3][4]

- Sample Prep: Dilute the compound to 100 ppm in HPLC-grade Dichloromethane (DCM).
- Column: DB-5ms (or equivalent non-polar phenyl-arylene polymer), 30m x 0.25mm ID.[1]
- Method:
  - Inlet: 250°C, Split mode (20:1).
  - Carrier: Helium at 1.0 mL/min constant flow.[1][2]
  - Oven: Hold 60°C for 1 min → Ramp 20°C/min to 280°C → Hold 5 min.
- Detection: MS Source at 230°C, Quadrupole at 150°C. Scan range 40–400 amu.

## References

- United States Patent 6,548,710.[1] Process for preparing 1-indanones. (2003). Detailed synthesis and partial NMR characterization of **2,5,7-trimethyl-1-indanone**. [Link](#)
- BenchChem. **2,5,7-Trimethyl-1-indanone** Compound Summary. (Accessed 2026).[1] Physical properties and CAS registry data.[1][2][5] [Link](#)
- McMorris, T. C., et al. Synthesis of pterosins E and F and the antitumor agent pterosin Z. *Journal of Organic Chemistry*, 1983.[1] (Contextual reference for Pterosin/Indanone spectroscopy). [Link](#)
- PubChem. 1-Indanone Compound Summary. National Library of Medicine.[1] (General fragmentation patterns for indanone class). [Link](#)

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## Sources

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